N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring, a pyrazole ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Final Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative using a coupling agent like DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for pharmaceutical development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide: Similar compounds include other benzothiazole derivatives, pyrazole derivatives, and pyridine derivatives.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has various isomers.
Uniqueness
This compound is unique due to its combination of three different heterocyclic rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-11-13(17(23-24)27-2)18(26)25(10-12-6-3-4-9-21-12)19-22-16-14(20)7-5-8-15(16)28-19/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIOZVCAUQMBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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